4-Bromo-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-1H-pyrazole derivatives involves various chemical reactions. For instance, N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives can be synthesized by reacting primary and secondary amines with the tosylates of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative, showing significant analgesic activity in mice among other activities (Bondavalli et al., 1988).
Molecular Structure Analysis
Studies on 4-bromo substituted 1H-pyrazoles have shown that tautomerism in these compounds can vary between solid states and solutions, with 3-bromo tautomers predominantly present in both conditions. This behavior has been analyzed through multinuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into their structural characteristics (Trofimenko et al., 2007).
Chemical Reactions and Properties
Copper(I)-catalyzed cycloaddition of alkynes with 4-bromosydnones provides a method for synthesizing a wide range of bromopyrazoles, showcasing the compound's versatility in forming polyfunctionalized pyrazoles through palladium-catalyzed cross-coupling reactions (Decuypère et al., 2015).
Physical Properties Analysis
The crystallographic data for 4-bromo-1H-pyrazole, among other halogenated 1H-pyrazoles, has been detailed, revealing differences in structural motifs and providing a comprehensive understanding of their physical properties (Rue et al., 2023).
Chemical Properties Analysis
The synthesis, crystal structure, and DFT study of specific derivatives like 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have shed light on the chemical properties of 4-bromo-1H-pyrazole derivatives, including their molecular structure characteristics and conformations revealed by DFT, indicating the molecule's stability and potential for various chemical applications (Yang et al., 2021).
Scientific Research Applications
Starting Material for Further Functionalization : 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole serves as a valuable starting material for further functionalization and potential precursors for condensed systems involving a ring-oxygen atom (Kleizienė et al., 2009).
Synthesis of New Fused Heterocycles : It can be used for the efficient, facile, and green synthesis of new fused heterocycles with biological activities like antioxidant, antibacterial, and antifungal properties (El‐Borai et al., 2016).
Pre-catalyst for Suzuki-Miyaura Coupling Reactions : 4-Bromo-1H-pyrazole complexes are efficient pre-catalysts for Suzuki-Miyaura coupling reactions, and their nano-particles play an important role in catalysis (Sharma et al., 2013).
Anti-Cancer Activity : It has shown in-vitro anti-cancer activity against various human cancer cell lines, including hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma (Srour et al., 2018).
Selective CDK9 Inhibitor : Derivatives of 4-Bromo-1H-pyrazole can potentially be used as selective CDK9 inhibitors (Tomanová et al., 2017).
Pharmacological Activities : Derivatives exhibit remarkable depressant, antiarrhythmic, and analgesic activities in mice and rats, as well as moderate hypotensive, bradycardic, and antiinflammatory activities (Bondavalli et al., 1988).
Antimicrobial Properties : 4-Bromo-1H-pyrazole derivatives show potent antimicrobial properties, with inhibitory effects against pathogenic yeast (Candida albicans) and pathogenic mold (Aspergillus) (Farag et al., 2008).
Synthesis of Vicinally Disubstituted Pyrazoles : It can be metallated regioselectively to give various vicinally disubstituted pyrazoles (Heinisch et al., 1990).
Chemoselective Synthesis of 4-Trifluoromethyl Pyrazoles : Useful in scientific research for their excellent regioselectivity and moderate to excellent yields (Lu et al., 2019).
Activity Against Bcr-Abl T315I Mutant : Derivatives showed activity against the Bcr-Abl T315I mutant, and in vivo studies showed a 50% reduction in tumor volumes in mice (Radi et al., 2013).
Study of Tautomerism : The tautomerism of 4-bromo-1H-pyrazoles has been studied by multinuclear magnetic resonance spectroscopy and X-ray crystallography (Trofimenko et al., 2007).
Safety And Hazards
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
4-bromo-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGCPEDBFHEHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174826 | |
Record name | 4-Bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrazole | |
CAS RN |
2075-45-8 | |
Record name | 4-Bromopyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2075-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002075458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromopyrazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOPYRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCB5VB9RTA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.